N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine
Description
N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine is a complex organic compound that features a benzofuran ring substituted with dimethyl groups and a nitropyridine moiety
Properties
CAS No. |
61963-90-4 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-(2,3-dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C15H13N3O3/c1-9-10(2)21-14-8-11(5-6-12(9)14)17-15-13(18(19)20)4-3-7-16-15/h3-8H,1-2H3,(H,16,17) |
InChI Key |
JWOISQHDXVJNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC3=C(C=CC=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of dimethyl groups at specific positions. The nitropyridine moiety is then attached through a series of substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{2-[(2,3-dimethyl-1-benzofuran-6-yl)oxy]ethyl}carbamate
- N-{3-[1-(2,3-dimethyl-1-benzofuran-6-yl)-8,8-diethyl-1,7-dioxa-4-aza-8-siladecan-6-yl]phenyl}methanesulfonamide
- 2-(2,3-Dimethyl-1-benzofuran-6-yl)ethanesulfonyl chloride
Uniqueness
N-(2,3-Dimethyl-1-benzofuran-6-yl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
